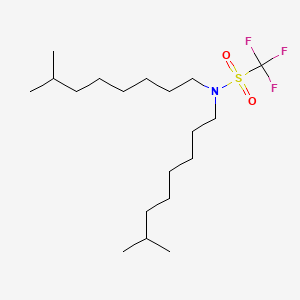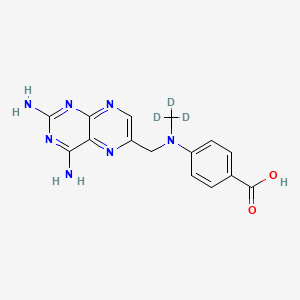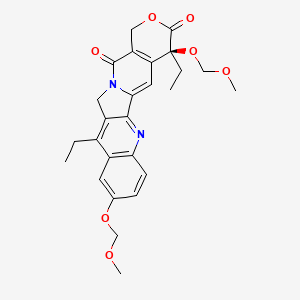![molecular formula C12H13N5 B588356 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 CAS No. 1794759-37-7](/img/new.no-structure.jpg)
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterated derivative of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterium labeling helps in the study of metabolic pathways and the identification of proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling.
化学反応の分析
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:
Proteomics: Used in the identification and quantification of proteins in complex biological samples.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of drugs and other compounds.
Biochemical Research: Used as a tool in studying enzyme mechanisms and protein interactions.
Pharmaceutical Research:
作用機序
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with proteins and enzymes.
類似化合物との比較
Similar Compounds
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: The non-deuterated parent compound.
Deuterated Analogues: Other deuterated derivatives of imidazoquinoxaline compounds.
Uniqueness
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is unique due to its deuterium labeling, which provides distinct advantages in biochemical research. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies, making it a valuable tool in proteomics and pharmaceutical research.
特性
CAS番号 |
1794759-37-7 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
230.289 |
IUPAC名 |
6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3 |
InChIキー |
GLLXPOZOEKDRLU-HPRDVNIFSA-N |
SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)



